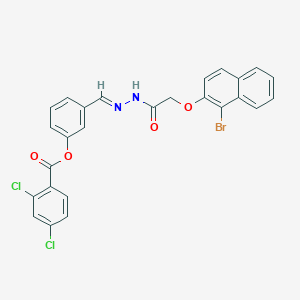

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Descripción

This compound is a carbohydrazonoyl derivative featuring a 1-bromo-2-naphthyloxy acetyl group linked to a phenyl ester backbone substituted with 2,4-dichlorobenzoate. Its structural complexity arises from the naphthyl-bromine substituent, which introduces steric bulk and electronic effects, and the dichlorobenzoate moiety, which enhances lipophilicity. Crystallographic characterization of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise structural determination .

Propiedades

Número CAS |

765291-36-9 |

|---|---|

Fórmula molecular |

C26H17BrCl2N2O4 |

Peso molecular |

572.2 g/mol |

Nombre IUPAC |

[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |

Clave InChI |

YECTYIQTLXPATO-AMVVHIIESA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2,4-dicloro benzoato de 3-(2-(((1-BR-2-naftil)oxi)acetil)carbohidrazonoil)fenilo implica varios pasos, incluida la formación de compuestos intermedios. El proceso normalmente comienza con la bromación del 2-naftol para formar 1-bromo-2-naftol, que luego se hace reaccionar con cloruro de acetilo para producir 1-bromo-2-naftil acetato. Este intermedio se hace reaccionar adicionalmente con carbohidrazida para formar el derivado carbohidrazonoil. Finalmente, este derivado se acopla con ácido 2,4-diclorobenzoico en condiciones específicas para producir el compuesto objetivo .

Métodos de producción industrial

El enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para cantidades mayores mientras se mantiene la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,4-dicloro benzoato de 3-(2-(((1-BR-2-naftil)oxi)acetil)carbohidrazonoil)fenilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción de los grupos nitro a aminas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los sitios de bromo y cloro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Las reacciones típicamente requieren temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en varios derivados sustituidos .

Aplicaciones Científicas De Investigación

El 2,4-dicloro benzoato de 3-(2-(((1-BR-2-naftil)oxi)acetil)carbohidrazonoil)fenilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 2,4-dicloro benzoato de 3-(2-(((1-BR-2-naftil)oxi)acetil)carbohidrazonoil)fenilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations, molecular weights, and functional group positioning.

Table 1: Structural and Molecular Comparison

*Presumed formula based on analogs; †estimated using similar compounds.

Analysis of Substituent Effects

Halogen Effects: The 1-bromo-2-naphthyloxy group in the main compound offers greater steric bulk and polarizability compared to the 4-fluorophenoxy group in the analog from . Bromine’s larger atomic radius and lower electronegativity (vs. fluorine) may enhance hydrophobic interactions in biological systems or alter π-stacking in materials.

Backbone Modifications :

- Replacing the ether linkage (main compound) with an amide bond ( and ) introduces hydrogen-bonding capability, which could improve solubility or target recognition .

- Positional isomerism (e.g., 3- vs. 4-position of the benzoate ester) affects molecular geometry. For example, the 4-substituted analog in may exhibit distinct spatial orientation in crystal packing or receptor binding.

Actividad Biológica

Chemical Structure and Properties

The chemical formula for 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is . It features a naphthalene moiety, a dichlorobenzoate group, and a carbohydrazone linkage, which are critical for its biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Naphthyl Group | Provides hydrophobic interactions |

| Dichlorobenzoate | Enhances lipophilicity and potential binding |

| Carbohydrazone Linkage | May influence biological reactivity |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the naphthyl group is particularly noted for enhancing antibacterial efficacy. A study demonstrated that derivatives of naphthalene showed activity against various bacterial strains, suggesting that 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate may also possess similar properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Hydrazone derivatives have been reported to induce apoptosis in cancer cells. A study focusing on hydrazone compounds indicated that those with electron-withdrawing groups, like dichlorobenzoates, can enhance cytotoxicity against cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes in cancer metabolism and the induction of oxidative stress within cells. This may lead to increased apoptosis rates in malignant cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives showed that certain compounds induced apoptosis in HeLa cells with IC50 values as low as 15 µM. The structure-activity relationship analysis suggested that the presence of both the naphthyl and dichlorobenzoate moieties contributed significantly to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.